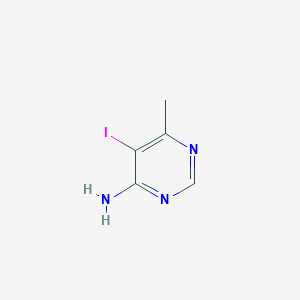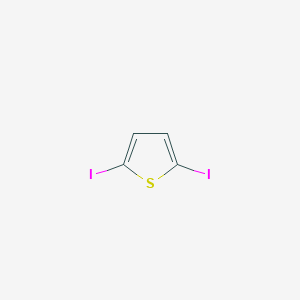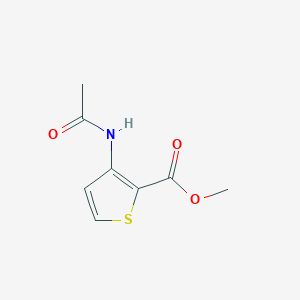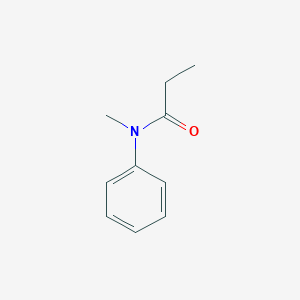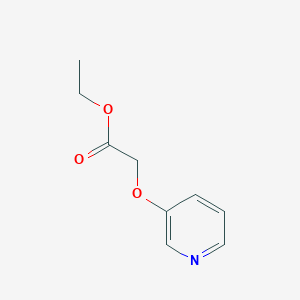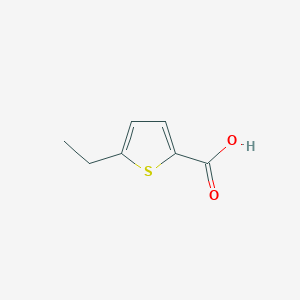
5-エチルチオフェン-2-カルボン酸
概要
説明
5-Ethylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O2S . It has a molecular weight of 156.21 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Ethylthiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide is recognized as the Hinsberg reaction .Molecular Structure Analysis
The IUPAC name for 5-Ethylthiophene-2-carboxylic acid is 5-ethyl-2-thiophenecarboxylic acid . The InChI code for this compound is 1S/C7H8O2S/c1-2-5-3-4-6 (10-5)7 (8)9/h3-4H,2H2,1H3, (H,8,9) .Physical And Chemical Properties Analysis
5-Ethylthiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
農業
農業分野では、5-エチルチオフェン-2-カルボン酸は、除草剤や殺虫剤の合成のための前駆体として潜在的な用途があります 。その構造的特性を利用して、害虫の特定の酵素や受容体を標的にする化合物を開発することができ、作物保護に対するより標的を絞ったアプローチを提供できます。これにより、環境に優しく、持続可能な、低用量で効果的な農薬が開発され、作物への化学物質の負荷を全体的に軽減することができます。
材料科学
5-エチルチオフェン-2-カルボン酸をポリマーやその他の材料に組み込むことで、その共役系により独自の電気的および光学的特性を付与することができます 。これは、フレキシブルエレクトロニクス、太陽電池、発光ダイオード(LED)に不可欠な有機半導体の開発に使用できます。この化合物はπ-πスタッキング相互作用に関与する能力があり、電荷輸送能力が向上した材料を作成するのに適しています。
環境科学
環境科学では、5-エチルチオフェン-2-カルボン酸は、重金属やその他の汚染物質の検出のための化学センサーの合成に利用できます 。そのチオフェン環はリガンドとして作用し、金属イオンに結合し、感度が高く、選択的な検出方法の開発を可能にします。これは、水質監視や飲料水の安全確保に特に重要です。
食品産業
5-エチルチオフェン-2-カルボン酸の食品産業における直接的な用途はあまり文書化されていませんが、その誘導体は香味増強剤や保存料として調査される可能性があります 。この化合物の構造は、天然の風味を模倣したり、腐敗の原因となる微生物の増殖を阻害したりする分子を生成するために改変することができ、食品の安全性と保存期間の延長に貢献します。
エネルギー生産
エネルギー生産の分野では、5-エチルチオフェン-2-カルボン酸は、電池用の新規電解質の開発に用途が見いだされる可能性があります 。その化学的安定性とさまざまなカチオンと塩を形成する可能性は、リチウムイオン電池用の高性能電解質を作成する上で有利となり、エネルギー密度と電池寿命を向上させる可能性があります。
Safety and Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H315-H319-H335 . The precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
特性
IUPAC Name |
5-ethylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBNGIDVTPTFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343206 | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23229-72-3 | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

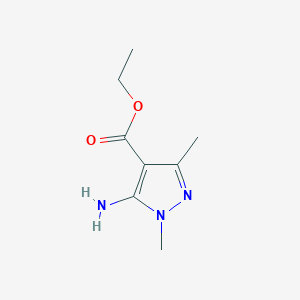
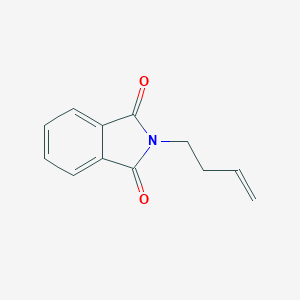
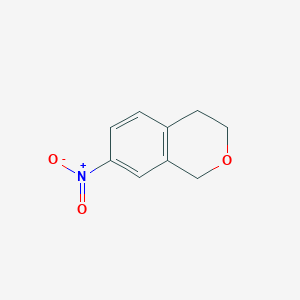
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
